

Understanding Binapacryl metabolism and its conversion to dinoseb

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide to the Metabolism of Binapacryl and its Conversion to Dinoseb

Introduction

Binapacryl is an obsolete contact fungicide and acaricide, chemically defined as a dinitrophenol ester.[1][2] While binapacryl itself has low toxicity, its metabolic fate is of significant toxicological concern. The compound is readily metabolized in various biological systems, including mammals, plants, and soil, to its primary metabolite, dinoseb (2-sec-butyl-4,6-dinitrophenol).[3][4] Dinoseb is a highly toxic compound known to act by uncoupling oxidative phosphorylation, which disrupts the formation of adenosine triphosphate (ATP), the primary energy currency of the cell.[1][5] This conversion from the ester prodrug to the toxic free phenol is the critical activation step responsible for the adverse health effects associated with binapacryl exposure, which include reproductive toxicity and potential mutagenicity.[1] This guide provides a detailed examination of the metabolic pathway, quantitative data from key studies, and the experimental protocols used to elucidate the biotransformation of binapacryl to dinoseb.

Metabolic Pathway

The primary metabolic transformation of **binapacryl** is its hydrolysis into dinoseb and 3-methyl-2-butenoic acid. This reaction can occur abiotically in the environment, particularly under basic conditions or through UV light decomposition, and is also efficiently catalyzed by enzymes in biological systems.[1][3] Studies in dogs have proposed a further metabolic pathway for the



resulting dinoseb, which involves oxidation to an alcohol and subsequently to a carboxylic acid derivative.[3]



Click to download full resolution via product page

Caption: Metabolic pathway of binapacryl via hydrolysis to dinoseb and subsequent oxidation.

Quantitative Data

Quantitative analysis from various studies highlights the efficiency of **binapacryl**'s conversion to dinoseb and its persistence in different matrices.

Metabolite Distribution in Mammals

Studies in rats using radiolabelled **binapacryl** demonstrated rapid absorption and metabolism. Following oral administration, the parent compound, **binapacryl**, was not detectable in the portal blood.[6] Instead, its hydrolytic product, dinoseb, was identified as the sole radioactive compound extracted from the blood, indicating that hydrolysis occurs rapidly either before or during absorption through the gut wall.[6]



| Analyte | Measurement Time (Hours Post-Administration) | % of Total Radioactivity in Portal Blood |
|--|--|---|
| Free Dinoseb (diethyl ether extract) | 2, 4, and 6 | ~15% |
| Dinoseb (released after HCl hydrolysis) | 2, 4, and 6 | ~20% |
| Non-extractable Polar Metabolites | 2, 4, and 6 | ~65% |
| Data sourced from Kunzler et al., 1980, as cited in the 1985 JMPR evaluation.[6] | | |

Residue Levels in Plants

Supervised field trials have quantified the residues of **binapacryl** and its metabolite dinoseb on various fruits following application. The data shows a logarithmic decline of **binapacryl** over time, while free dinoseb is generally found at or near the limit of detection.[3]



| Crop | Application Rate (a.i.) | Pre-Harvest Interval (Days) | Binapacryl Residue (ppm) | Free Dinoseb Residue (ppm) |
|--|----------------------------|--------------------------------|-----------------------------|-------------------------------|
| Nectarine | 1.8 kg/ha | 0 | 0.61 | <0.02 |
| 7 | 0.24 | <0.02 | | |
| 15 | 0.09 | <0.02 | _ | |
| 29 | 0.04 | <0.02 | _ | |
| Nectarine | 2.2 kg/ha | 0 | 0.71 | <0.02 |
| 7 | 0.52 - 0.54 | Not Reported | | |
| 15 | 0.24 - 0.27 | Not Reported | _ | |
| 28 | 0.11 - 0.12 | Not Reported | _ | |
| Apple | 0.1% | 0 | 1.1 - 1.2 | <0.02 |
| 7 | 0.5 - 0.6 | <0.02 | | |
| 14 | 0.16 - 0.21 | <0.02 | _ | |
| 28 | 0.03 - 0.04 | <0.02 | _ | |
| Data sourced from the 1969 FAO/WHO evaluation.[3] | | | | |

Experimental Protocols

The metabolism of **binapacryl** has been investigated using a combination of in vivo, in vitro, and plant-based studies. These protocols are essential for determining the nature and magnitude of residues for regulatory risk assessment.[7]

In Vivo Animal Metabolism Studies

These studies are designed to understand the absorption, distribution, metabolism, and excretion (ADME) of a substance in a living organism.

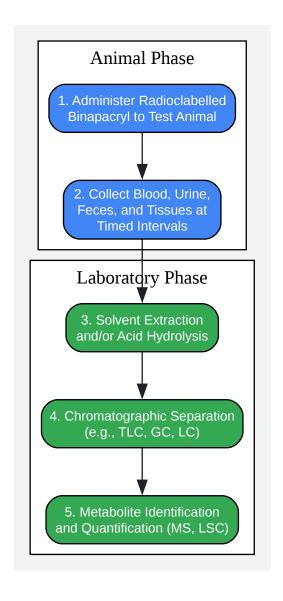
Foundational & Exploratory





- Test System: Typically conducted in laboratory animals such as rats, dogs, or goats.[3][6][7]
- Test Substance Administration: A radiolabelled form of the active ingredient (e.g., ¹⁴C-binapacryl) is administered to the animals, often orally via gavage or in the diet, at a dose relevant to potential human exposure.[6]
- Sample Collection: At predetermined intervals (e.g., 2, 4, 6 hours), biological samples
 including blood (specifically portal blood to assess initial absorption and metabolism), urine,
 and feces are collected.[6] At the end of the study, edible tissues and organs are also
 collected.[7]
- Extraction and Analysis: Samples are processed to extract the parent compound and its metabolites. Techniques involve solvent extraction (e.g., with diethyl ether), followed by more aggressive methods like acid hydrolysis to release conjugated metabolites.[6]
- Quantification and Identification: The total radioactivity in samples is measured to determine
 the extent of absorption and excretion. Analytical techniques such as Thin-Layer
 Chromatography (TLC), Gas Chromatography (GC), and Mass Spectrometry (MS) are used
 to separate, identify, and quantify the parent compound and its metabolites.[3][5]





Click to download full resolution via product page

Caption: Generalized workflow for an in vivo animal metabolism study.

In Vitro Metabolism Studies

In vitro systems using liver-derived cells or subcellular fractions help to elucidate metabolic pathways and identify the enzymes involved, addressing limitations of in vivo testing.[8][9]

- Test System: Common models include pooled human liver microsomes (pHLM), S9 fractions, or cultured hepatocytes from various species (human, rat, dog).[8][10]
- Incubation: The test substance (binapacryl) is incubated with the in vitro system in a buffered solution containing necessary cofactors (e.g., NADPH for cytochrome P450-



mediated reactions).

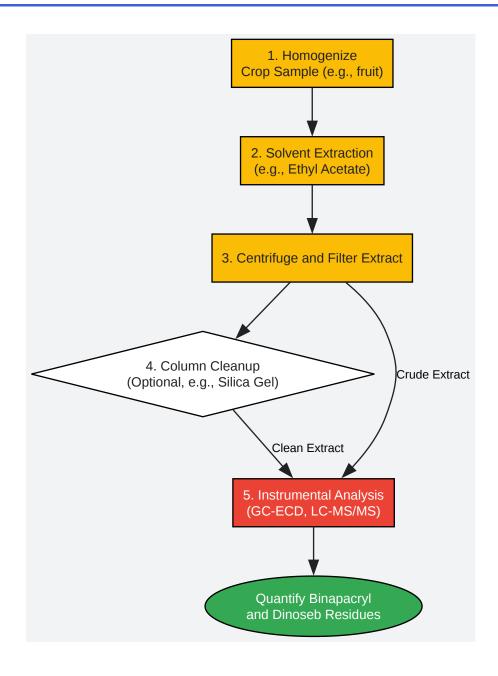
- Sample Processing: The reaction is stopped at various time points, and the mixture is processed, typically by protein precipitation followed by centrifugation.
- Analysis: The supernatant is analyzed using high-sensitivity instrumental methods like Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) to identify and quantify the disappearance of the parent compound and the formation of metabolites.[9][11]

Plant Metabolism and Residue Analysis

These studies determine the fate of pesticides in crops and are crucial for setting maximum residue limits (MRLs).

- Application: The pesticide, often a radiolabelled formulation, is applied to plants under conditions that simulate real-world agricultural use.[12]
- Sampling: Crop samples are collected at various intervals after the final application, corresponding to typical pre-harvest intervals.[3]
- Sample Preparation: The sample (e.g., 10g of fruit) is homogenized. A solvent system, such as ethyl acetate or a mixture of hexane, diethyl ether, and dimethylformamide, is used for extraction.[13][14] Sodium sulfate is often added to remove water.[14]
- Cleanup (Optional): For complex matrices, a cleanup step may be required to remove interfering co-extractives. This can involve techniques like column chromatography on silica gel.[13]
- Instrumental Analysis: The final extract is analyzed to quantify the parent compound and relevant metabolites. Gas Chromatography with an Electron-Capture Detector (GC-ECD) is a classic and sensitive method for binapacryl.[13] Modern multi-residue methods utilize Gas or Liquid Chromatography coupled with Tandem Mass Spectrometry (GC-MS/MS or LC-MS/MS) for high selectivity and accuracy.[14]





Click to download full resolution via product page

Caption: Typical experimental workflow for the analysis of binapacryl residues in fruit.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory





- 1. pic.int [pic.int]
- 2. Binapacryl (Ref: FMC 9044) [sitem.herts.ac.uk]
- 3. 146. Binapacryl (FAO/PL:1969/M/17/1) [inchem.org]
- 4. Binapacryl Wikipedia [en.wikipedia.org]
- 5. Dinoseb Wikipedia [en.wikipedia.org]
- 6. 717. Binapacryl (Pesticide residues in food: 1985 evaluations Part II Toxicology) [inchem.org]
- 7. criver.com [criver.com]
- 8. Evaluation of Metabolism of a Defined Pesticide Mixture through Multiple In Vitro Liver Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. In vitro, in vivo metabolism and quantification of the novel synthetic opioid N-piperidinyl etonitazene (etonitazepipne) PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolism, distribution and expression of residues Nature of the residue in plants |
 Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations
 [fao.org]
- 13. Fungicide residues. Part III. The determination of residues of binapacryl in selected fruits by gas chromatography Analyst (RSC Publishing) [pubs.rsc.org]
- 14. eurl-pesticides.eu [eurl-pesticides.eu]
- To cite this document: BenchChem. [Understanding Binapacryl metabolism and its conversion to dinoseb]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667083#understanding-binapacryl-metabolism-and-its-conversion-to-dinoseb]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com